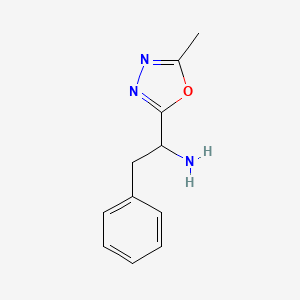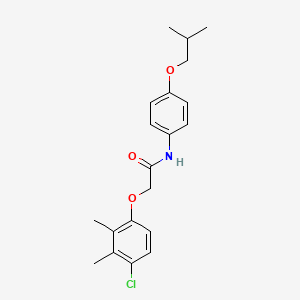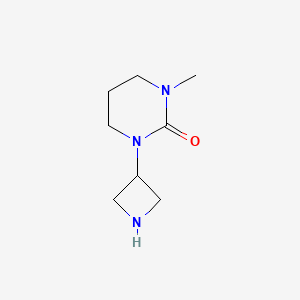![molecular formula C37H40N4O6 B14802297 N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is a complex organic compound with the molecular formula C37H40N4O6 It is known for its unique structure, which includes two biphenylyloxy groups attached to a nonanedihydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide typically involves the reaction of nonanedihydrazide with 4-biphenylyloxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The biphenylyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide involves its interaction with specific molecular targets. The biphenylyloxy groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition or modulation of their activity. The nonanedihydrazide backbone may also play a role in the compound’s overall bioactivity by facilitating binding to target sites.
類似化合物との比較
Similar Compounds
N’1,N’5-bis[(4-biphenylyloxy)acetyl]pentanedihydrazide: Similar structure but with a pentanedihydrazide backbone.
N’1,N’9-bis[(2-biphenylyloxy)acetyl]nonanedihydrazide: Similar structure but with 2-biphenylyloxy groups.
Uniqueness
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is unique due to its specific combination of biphenylyloxy groups and nonanedihydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C37H40N4O6 |
|---|---|
分子量 |
636.7 g/mol |
IUPAC名 |
1-N',9-N'-bis[2-(4-phenylphenoxy)acetyl]nonanedihydrazide |
InChI |
InChI=1S/C37H40N4O6/c42-34(38-40-36(44)26-46-32-22-18-30(19-23-32)28-12-6-4-7-13-28)16-10-2-1-3-11-17-35(43)39-41-37(45)27-47-33-24-20-31(21-25-33)29-14-8-5-9-15-29/h4-9,12-15,18-25H,1-3,10-11,16-17,26-27H2,(H,38,42)(H,39,43)(H,40,44)(H,41,45) |
InChIキー |
STDHHHUXGSKTTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)



![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)

![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)

![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
